4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
Description
4-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid is a fluorinated bicyclic pyrrolidine derivative with a ketone and carboxylic acid functional group. Its molecular formula is C₁₁H₁₃F₂NO₃, and molecular weight is 245.22 g/mol . The compound features a hexahydrocyclopenta[c]pyrrolidine core substituted with two fluorine atoms at the 4-position and a 4-oxobutanoic acid side chain.
Properties
IUPAC Name |
4-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c12-11(13)4-3-7-5-14(6-8(7)11)9(15)1-2-10(16)17/h7-8H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWQZMRGIROJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 245.22 g/mol. The structure includes a difluorinated hexahydrocyclopenta framework, which is significant for its biological interactions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems .
Structural Features
| Component | Description |
|---|---|
| Difluorinated Cyclopenta | Enhances biological activity through unique interactions. |
| Pyrrolidine Ring | May contribute to neuroprotective effects similar to other pyrrolidine derivatives. |
| Oxobutanoic Acid Moiety | Known for its role in various biochemical pathways. |
The biological activity of This compound is hypothesized to involve several mechanisms:
- Antiinflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Neuroprotective Potential : The pyrrolidine structure suggests possible neuroprotective effects, as seen in other derivatives that target neurodegenerative pathways .
- Antimicrobial Activity : Some analogs exhibit antimicrobial properties, indicating that this compound may interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Research Findings
- Synthesis and Characterization :
- Analgesic Activity :
- Toxicological Assessments :
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid with structurally or functionally related compounds:
Key Observations:
Fluorination Impact: The 4,4-difluoro substitution in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., cis-tert-butyl derivative ).
The α,β-unsaturated acid in the (E)-isomer offers reactivity for targeted drug delivery or polymer conjugation.
Structural Complexity : Macrocyclic derivatives (e.g., ) exhibit higher molecular weights and complexity, likely targeting specific biological pathways, unlike the simpler bicyclic target compound.
Synthetic Accessibility : The discontinuation of the target compound may reflect challenges in large-scale synthesis or purification, unlike its shorter-chain analog (CAS 2097943-47-8) .
Research Findings and Limitations
- Pharmacological Data: No direct evidence of biological activity for the target compound exists in the provided materials.
- Safety and Handling : The target compound’s analogs (e.g., ) require precautions against heat and inhalation, per safety data sheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
